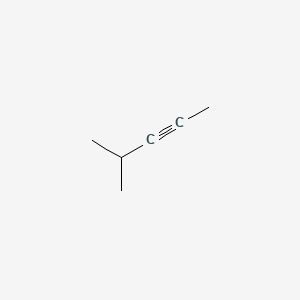

4-Methyl-2-pentyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMFWJQZLPEDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82695-07-6 | |

| Record name | 2-Pentyne, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82695-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30175230 | |

| Record name | 4-Methyl-2-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21020-27-9 | |

| Record name | 4-Methyl-2-pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentyne, an internal alkyne with the chemical formula C₆H₁₀, is a valuable building block in organic synthesis.[1][2][3] Its unique structural features, including a carbon-carbon triple bond and a branched alkyl group, impart specific reactivity and physical characteristics that are of interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of the physical and chemical properties of this compound, supported by experimental data and procedural insights.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic odor.[3][4] It is a relatively non-polar compound, which dictates its solubility in various solvents. The key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ | [1][2][3][4][5][6][7] |

| Molecular Weight | 82.14 g/mol | [2][5][6][7] |

| Appearance | Colorless liquid | [3][4][5][6] |

| Density | 0.711 g/mL at 25 °C | [4][8][9] |

| Boiling Point | 71-73 °C | [4][8][9] |

| Melting Point | -110 °C | [10] |

| Refractive Index | n20/D 1.407 | [4][8][9] |

| Flash Point | -12 °C (closed cup) | [8] |

| Solubility | Insoluble in water, soluble in organic solvents.[3][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the internal carbon-carbon triple bond. This region of high electron density is susceptible to a variety of addition reactions.

Addition Reactions

The triple bond of this compound can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The steric hindrance from the isopropyl group can influence the regioselectivity of these additions.[1]

-

Hydrogenation: Partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, will yield the corresponding cis-alkene, (Z)-4-methyl-2-pentene. Complete hydrogenation with a more active catalyst like palladium on carbon will result in the formation of the alkane, 4-methylpentane.[1]

-

Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) leads to the formation of dihaloalkenes and tetrahaloalkanes. For instance, the addition of Cl₂ to 4-methyl-2-pentene, a related alkene, results in 2,3-dichloro-4-methylpentane, suggesting a similar reactivity pattern for the alkyne.[11][12]

Synthesis

A common laboratory and industrial method for the synthesis of this compound is through the dehydrohalogenation of appropriate dihaloalkanes.[1] This elimination reaction typically involves a strong base. For example, the double dehydrohalogenation of a vicinal or geminal dihalide precursor can produce the alkyne.[1] Another route involves the dehydrohalogenation of a monohalogenated alkene.[1]

Experimental Protocols

While specific, detailed experimental protocols from the cited literature are not available, standard organic chemistry laboratory techniques are employed for the determination of the physical and chemical properties of this compound.

Determination of Boiling Point: The boiling point is typically measured using distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic C≡C triple bond stretch for an internal alkyne is expected to appear in the region of 2100-2260 cm⁻¹, although it may be weak.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Visualizations

Synthesis of this compound via Dehydrohalogenation

Caption: Dehydrohalogenation of a vicinal dihalide to form this compound.

Catalytic Hydrogenation of this compound

Caption: Hydrogenation pathways of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][8] It should be kept away from heat, sparks, open flames, and other ignition sources.[4][13] Proper personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be used when handling this chemical.[8] It is classified as a flammable liquid (GHS Category 2).[2][8]

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the descriptions of its reactivity and synthesis, offer valuable information for researchers and professionals in the fields of chemistry and drug development. The provided visualizations of key chemical transformations further aid in understanding the chemical behavior of this versatile alkyne. As with any chemical, proper safety precautions must be observed during its handling and use.

References

- 1. This compound | 21020-27-9 | Benchchem [benchchem.com]

- 2. This compound | C6H10 | CID 140789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 21020-27-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [webbook.nist.gov]

- 8. 4-甲基-2-戊炔 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 21020-27-9 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

4-Methyl-2-pentyne spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-2-pentyne

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, this document outlines the experimental protocols for acquiring such data and illustrates the relationship between these analytical techniques and the structural information they provide through a logical diagram.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 21020-27-9, Molecular Formula: C₆H₁₀, Molecular Weight: 82.14 g/mol ).[1][2][3][4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.74 | Doublet of quartets | 3H | CH₃ (C1) |

| ~2.60 | Septet | 1H | CH (C4) |

| ~1.10 | Doublet | 6H | 2 x CH₃ (C5, C6) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength. Data is compiled from publicly available spectral information.[1][5]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

| Chemical Shift (ppm) | Carbon Assignment |

| ~3.2 | C1 |

| ~75.9 | C2 or C3 |

| ~85.3 | C2 or C3 |

| ~20.9 | C4 |

| ~23.1 | C5, C6 |

Note: Assignments are based on typical chemical shifts for alkynes and alkyl groups. The signals for the two sp-hybridized carbons of the alkyne are in the characteristic range of 70-100 ppm.[1][6][7]

Infrared (IR) Spectroscopy Data

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present. As an internal alkyne, this compound exhibits a characteristic C≡C stretch.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³ C-H) |

| ~2240 | Weak | C≡C stretch (internal alkyne) |

| ~1460 | Medium | C-H bend (CH₃) |

| ~1370 | Medium | C-H bend (isopropyl group) |

Note: The C≡C stretch for internal alkynes can be weak, and in some cases, if the molecule is symmetrical, it may not be present at all.[8][9] The spectrum for this compound is expected to show a weak band in the 2100-2260 cm⁻¹ region.[9][10]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 82 | High | Molecular Ion (M⁺) |

| 67 | Highest | [M - CH₃]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Note: The data is based on electron ionization (EI) mass spectrometry. The molecular ion peak is observed at m/z 82.[1][11][12] The base peak at m/z 67 corresponds to the loss of a methyl group.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition :

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a routine spectrum, default parameters are often sufficient.[14]

-

Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[15]

-

Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans and a higher sample concentration are typically required compared to ¹H NMR.[15]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

-

-

Instrument Setup :

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).

-

-

Instrument Setup :

-

Set the parameters for the ionization source (e.g., electron energy for EI, voltages for ESI).

-

Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer. If using GC, the sample is vaporized and separated on the GC column before entering the MS.

-

The instrument will detect the ions and their abundance at each m/z value to generate the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates how different spectroscopic techniques are used to elucidate the structure of this compound.

References

- 1. This compound | C6H10 | CID 140789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 21020-27-9 | Benchchem [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound(21020-27-9) 1H NMR [m.chemicalbook.com]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR spectrum: Alkynes [quimicaorganica.org]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. How To [chem.rochester.edu]

- 14. sc.edu [sc.edu]

- 15. bhu.ac.in [bhu.ac.in]

Synthesis of 4-Methyl-2-pentyne from 4-Methyl-2-pentanone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for converting 4-methyl-2-pentanone (B128772) to 4-methyl-2-pentyne. The synthesis is a two-step process involving the formation of a gem-dihalide intermediate followed by a double dehydrohalogenation to yield the target alkyne. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Pathway Overview

The conversion of 4-methyl-2-pentanone to this compound is not a direct transformation but proceeds through a gem-dihalide intermediate. The overall synthetic scheme is as follows:

Step 1: Gem-dihalide Formation. 4-methyl-2-pentanone is reacted with phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, yielding 2,2-dichloro-4-methylpentane.

Step 2: Double Dehydrohalogenation. The intermediate, 2,2-dichloro-4-methylpentane, is then treated with a strong base to induce two successive elimination reactions (E2), removing two molecules of hydrogen chloride and forming the triple bond of this compound.

The complete reaction pathway is illustrated in the diagram below.

Figure 1: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis of this compound from 4-methyl-2-pentanone.

Step 1: Synthesis of 2,2-Dichloro-4-methylpentane

This procedure describes the conversion of 4-methyl-2-pentanone to its corresponding gem-dichloride using phosphorus pentachloride.

Materials and Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

4-methyl-2-pentanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methyl-2-pentanone (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus pentachloride (1.1 eq) in small portions to the stirred ketone. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the initial ketone).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,2-dichloro-4-methylpentane.

-

The crude product can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol details the double dehydrohalogenation of 2,2-dichloro-4-methylpentane to form this compound. The following procedure is adapted from a patented method and general laboratory practices.[1]

Materials and Equipment:

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Heating mantle with a temperature controller

-

Stirring apparatus

-

Distillation apparatus

-

2,2-dichloro-4-methylpentane

-

Alkaline reagent (e.g., potassium tert-butoxide or sodium methoxide)

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Pentane (B18724) or other low-boiling hydrocarbon for extraction

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add the alkaline reagent (2.0-3.0 eq) and dimethyl sulfoxide (DMSO) to the flask.

-

Heat the mixture to the desired reaction temperature (between 40-120 °C) with stirring under a nitrogen atmosphere.[1]

-

Slowly add 2,2-dichloro-4-methylpentane (1.0 eq) dissolved in a minimal amount of DMSO to the reaction mixture via the dropping funnel.

-

After the addition is complete, continue to heat and stir the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.

-

Extract the aqueous mixture with pentane (3 x volume of the initial dihalide).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

The product, this compound, can be isolated and purified by fractional distillation of the pentane solution.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Methyl-2-pentanone | 100.16 | 117-118 | 0.801 |

| 2,2-Dichloro-4-methylpentane | 155.06 | ~150-155 (est.) | ~1.05 (est.) |

| This compound | 82.14 | 85-86 | 0.724 |

Table 2: Reaction Conditions and Yields for Dehydrohalogenation

| Dihalide Precursor | Alkaline Reagent | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |

| Mixture of 2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentane | Potassium alcohol alkali | - | 170-180 | 32 | [1] |

| Halogenated hydrocarbons | MeOR (Me = K, Na; R = H, CH₃, tert-C₄H₉) | DMSO | 40-120 | Up to 76% (in hydrocarbon mixture) | [1] |

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the entire synthetic process, from starting materials to the final purified product.

References

An In-depth Technical Guide to the Dehydrohalogenation Synthesis of 4-Methyl-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-pentyne, a valuable branched internal alkyne, through dehydrohalogenation. This guide details the underlying chemical principles, offers in-depth experimental protocols, and presents quantitative data to support researchers in the application of this synthetic route.

Introduction

This compound is a significant building block in organic synthesis, utilized in the construction of more complex molecular architectures. Its synthesis via dehydrohalogenation of halogenated hydrocarbons is a common and industrially relevant method. This process involves the elimination of hydrogen halides from suitable precursors under basic conditions, typically proceeding through a twofold E2 elimination mechanism. The choice of starting material, base, and solvent system is critical for optimizing the yield and purity of the final product.

Reaction Mechanism and Synthesis Pathway

The primary route for the synthesis of this compound is the double dehydrohalogenation of a vicinal or geminal dihalide.[1] This reaction proceeds via two successive E2 (bimolecular elimination) reactions.[2] A strong base is required to abstract a proton, leading to the formation of a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne.

The overall synthesis can be conceptualized as a two-step process:

-

Halogenation of an Alkene: The precursor, a vicinal dihalide such as 2,3-dibromo-4-methylpentane (B13787676) or 2,3-dichloro-4-methylpentane, is typically synthesized by the addition of a halogen (e.g., Br₂ or Cl₂) to an alkene, in this case, 4-methyl-2-pentene (B213027).[3]

-

Double Dehydrohalogenation: The resulting dihalide is then treated with a strong base to induce the elimination of two equivalents of hydrogen halide (HX), yielding this compound.[2][4]

Quantitative Data Summary

The yield of this compound is highly dependent on the choice of reactants and reaction conditions. The following table summarizes key quantitative data from various synthetic approaches.

| Starting Material | Base/Solvent System | Temperature (°C) | Yield of this compound (%) | Reference |

| 2,3-Dibromo-4-methylpentane | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | Not specified | 68.5% | [5] |

| 2-Chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentane mixture | Strong potassium alcohol alkali | 170-180 | 32% | [5] |

| Halogenated hydrocarbons | MeOR (Me = K, Na; R = H, CH₃, tert-C₄H₉) in Dimethyl sulfoxide (B87167) (DMSO) | 40-120 | 50-72% | [5] |

| 2,3-Dichloro-4-methylpentane | KOH in DMSO | 80 | 70.8% | A Russian patent[5] |

| 2-Chloro-4-methyl-2-pentene | NaOtBu in DMSO | 70 | 65.2% | A Russian patent[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the dihalide precursor and its subsequent dehydrohalogenation to this compound.

Experiment 1: Synthesis of 2,3-Dibromo-4-methylpentane (Vicinal Dihalide Precursor)

Materials:

-

4-Methyl-2-pentene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentene in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. Continue the addition until a faint orange color persists, indicating complete consumption of the alkene.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dibromo-4-methylpentane.

-

The crude product can be purified by vacuum distillation.

Experiment 2: Dehydrohalogenation of 2,3-Dibromo-4-methylpentane to this compound

Materials:

-

2,3-Dibromo-4-methylpentane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (for quenching)

Procedure:

-

Set up a three-necked flask with a dry ice condenser, a mechanical stirrer, and a gas inlet.

-

Condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Slowly add a solution of 2,3-dibromo-4-methylpentane in anhydrous diethyl ether to the sodium amide suspension.

-

After the addition is complete, allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and carefully remove the diethyl ether by distillation.

-

The crude this compound can be purified by fractional distillation.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons adjacent to the triple bond, the methine proton, and the isopropyl methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the sp-hybridized carbons of the alkyne, as well as the sp³-hybridized carbons of the alkyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the C≡C triple bond, typically in the region of 2200-2300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (82.14 g/mol ).

Safety Considerations

-

Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium amide is a strong base and is highly reactive with water. It should be handled under anhydrous conditions.

-

Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

-

The dehydrohalogenation reaction can be exothermic. Proper temperature control is essential.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to 4-methylpent-2-yne

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical compound commonly known as isopropylmethylacetylene, focusing on its IUPAC nomenclature, structure, physicochemical properties, and synthesis.

IUPAC Name and Chemical Structure

The common name "isopropylmethylacetylene" refers to an acetylene (B1199291) core substituted with an isopropyl group and a methyl group. According to IUPAC nomenclature rules for alkynes, the longest carbon chain containing the triple bond is identified and numbered to give the triple bond the lowest possible locant.

Following these rules, the compound is named 4-methylpent-2-yne .[1][2][3][4]

-

Parent Chain: The longest continuous carbon chain containing the triple bond has five carbons, hence the root name "-pent-".

-

Alkyne Position: The triple bond starts at the second carbon, indicated by "-2-yne".

-

Substituent: A methyl group is located on the fourth carbon, hence "4-methyl-".

The chemical structure is as follows:

Chemical Formula: C₆H₁₀[1][2][3]

SMILES Notation: CC#CC(C)C[3][4]

InChI Key: SLMFWJQZLPEDDU-UHFFFAOYSA-N[3][4]

The relationship between the common name and the IUPAC name is derived from its structure, as illustrated in the diagram below.

Caption: Logical flow from common name to IUPAC name for 4-methylpent-2-yne.

Physicochemical Properties

The quantitative physical and chemical properties of 4-methylpent-2-yne are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀ | [1][2][3] |

| Molecular Weight | 82.14 g/mol | [4] |

| Boiling Point | 71-73 °C | [1][2] |

| Melting Point | -110 °C | [3] |

| Density | 0.711 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.407 | [1][2] |

| CAS Number | 21020-27-9 | [3][4] |

Experimental Protocols and Synthesis

The synthesis of alkynes such as 4-methylpent-2-yne can be achieved through various methods. A common and established protocol involves a double dehydrohalogenation of a vicinal or geminal dihalide using a strong base.[5]

Protocol: Synthesis via Double Dehydrohalogenation

This method starts with an alkene, which is first halogenated to form a vicinal dihalide. This intermediate is then treated with a strong base, such as sodium amide (NaNH₂), to induce two successive E2 elimination reactions, yielding the alkyne.[5]

Methodology:

-

Halogenation of Alkene: (E)-4-methylpent-2-ene is dissolved in an inert solvent (e.g., dichloromethane). Bromine (Br₂) is added dropwise at a controlled temperature (typically 0 °C) to form the vicinal dibromide, 2,3-dibromo-4-methylpentane (B13787676). The reaction is monitored by TLC until the starting alkene is consumed.

-

Work-up and Isolation: The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to quench excess bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dibromide.

-

Double Dehydrohalogenation: The isolated 2,3-dibromo-4-methylpentane is then subjected to double elimination. A strong base, typically two or more equivalents of sodium amide in liquid ammonia, is used.[5] The dibromide is added slowly to the basic solution.

-

Final Product Isolation: After the reaction is complete, it is carefully quenched with a proton source (e.g., water or ammonium (B1175870) chloride). The product, 4-methylpent-2-yne, is extracted into an organic solvent (e.g., diethyl ether), dried, and purified by distillation.

The workflow for this synthesis is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of 4-methylpent-2-yne.

Spectroscopic Data

Characterization of 4-methylpent-2-yne is typically performed using standard spectroscopic methods. While raw spectra are not provided here, data for this compound are available in public databases.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons adjacent to the alkyne, the isopropyl methine proton, and the isopropyl methyl protons, each with characteristic chemical shifts and splitting patterns.

-

Mass Spectrometry (GC-MS): Mass spectrometry will confirm the molecular weight of 82.14 g/mol and provide a fragmentation pattern useful for structural elucidation.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2100-2260 cm⁻¹.[4]

For detailed spectral data, researchers are encouraged to consult resources such as the NIST Chemistry WebBook or PubChem.[4]

References

An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of 4-Methyl-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and bond angles of 4-methyl-2-pentyne, an internal alkyne with significant applications in polymer science and organic synthesis. The document outlines the predicted molecular structure based on established chemical theories, presents quantitative data in a clear, tabular format, and describes the key experimental protocols used for determining such molecular parameters.

Molecular Structure and Geometry

This compound (C₆H₁₀) is a branched-chain alkyne characterized by a carbon-carbon triple bond between the second and third carbon atoms and a methyl group attached to the fourth carbon. The presence of the triple bond dictates a linear geometry for the central carbon chain, while the isopropyl group introduces tetrahedral centers.

The overall molecular geometry is a composite of these shapes, influencing the molecule's steric hindrance and reactivity. The linear alkyne portion provides a rigid backbone, while the tetrahedral isopropyl group creates a bulkier end.

Predicted Molecular Geometry

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the molecular geometry of this compound can be predicted as follows:

-

C2 and C3 (Alkyne Carbons): These two carbon atoms are sp-hybridized due to the triple bond. With two electron domains each, they adopt a linear geometry.

-

C1 (Methyl Carbon attached to C2): This carbon is sp³-hybridized, bonded to three hydrogen atoms and one carbon atom. It exhibits a tetrahedral geometry.

-

C4 (Tertiary Carbon): This carbon is also sp³-hybridized, bonded to one hydrogen, two methyl groups (C5 and C6), and the alkyne carbon (C3). This results in a tetrahedral geometry around C4.

-

C5 and C6 (Methyl Carbons attached to C4): These carbons are sp³-hybridized, each bonded to three hydrogen atoms and the tertiary carbon (C4). They both have a tetrahedral geometry.

Quantitative Data: Bond Angles and Bond Lengths

The following tables summarize the predicted bond angles and typical bond lengths for this compound. These values are based on VSEPR theory and established average bond lengths for similar chemical environments.[1][2][3][4] It is important to note that these are idealized or average values, and actual experimental values may vary slightly.

Table 1: Predicted Bond Angles in this compound

| Atoms Involved (Vertex at Center) | Predicted Bond Angle | Rationale |

| C1 – C2 – C3 | 180° | sp hybridization of C2 |

| C2 – C3 – C4 | 180° | sp hybridization of C3 |

| H – C1 – C2 | ~109.5° | sp³ hybridization of C1 |

| C3 – C4 – C5 | ~109.5° | sp³ hybridization of C4 |

| C3 – C4 – C6 | ~109.5° | sp³ hybridization of C4 |

| C5 – C4 – C6 | ~109.5° | sp³ hybridization of C4 |

| H – C4 – C3 | ~109.5° | sp³ hybridization of C4 |

| H – C5 – C4 | ~109.5° | sp³ hybridization of C5 |

| H – C6 – C4 | ~109.5° | sp³ hybridization of C6 |

Table 2: Typical Bond Lengths in this compound

| Bond | Bond Type | Typical Bond Length (Å) |

| C1 – C2 | C(sp³) – C(sp) | ~1.46 |

| C2 ≡ C3 | C(sp) ≡ C(sp) | ~1.20[1][4] |

| C3 – C4 | C(sp) – C(sp³) | ~1.46 |

| C4 – C5 | C(sp³) – C(sp³) | ~1.54[1] |

| C4 – C6 | C(sp³) – C(sp³) | ~1.54[1] |

| C – H (in methyl groups) | C(sp³) – H | ~1.09 |

| C – H (on C4) | C(sp³) – H | ~1.09 |

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the logical relationship of the atoms and the overall structure of this compound.

Experimental Protocols for Determining Molecular Geometry

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state.[5]

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly through the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a result of the interference between electrons scattered by different pairs of atoms.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the diffraction rings as a function of the scattering angle is measured. This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding interatomic distances within the molecule.

-

Structural Refinement: A theoretical model of the molecular geometry is proposed, and the expected diffraction pattern is calculated. This theoretical pattern is then refined by adjusting the bond lengths, bond angles, and torsional angles to achieve the best fit with the experimental data.

The workflow for a typical GED experiment is illustrated below.

Microwave Spectroscopy

Microwave spectroscopy is an extremely sensitive technique that provides highly accurate rotational constants for a molecule, from which its precise geometry can be derived.[6][7]

Methodology:

-

Sample Preparation: A small amount of the sample is vaporized and introduced into a waveguide or resonant cavity at very low pressure.

-

Microwave Radiation: The gaseous sample is irradiated with monochromatic microwave radiation of continuously varying frequency.

-

Rotational Transitions: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels. This compound possesses a small dipole moment and is therefore microwave active.

-

Detection: A detector measures the intensity of the microwave radiation that passes through the sample. A plot of absorption versus frequency constitutes the microwave spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of different isotopically labeled versions of the molecule (e.g., substituting ¹²C with ¹³C or ¹H with ²H) are often measured. The changes in the rotational constants upon isotopic substitution allow for the precise determination of the coordinates of each atom.

-

Structure Determination: The rotational constants from the parent molecule and its isotopologues are used in a set of equations to calculate the bond lengths and bond angles.

The logical flow of determining molecular structure via microwave spectroscopy is depicted below.

Conclusion

The molecular geometry of this compound is characterized by a linear alkyne core and tetrahedral alkyl substituents. The predicted bond angles are approximately 180° around the sp-hybridized carbons and 109.5° around the sp³-hybridized carbons. While specific experimental data for this molecule is not widely published, techniques such as gas-phase electron diffraction and microwave spectroscopy provide the necessary tools for the precise determination of its structural parameters. A thorough understanding of the molecular geometry of this compound is crucial for predicting its chemical behavior and for its application in the development of novel materials and pharmaceuticals.

References

- 1. 1. Bond Length, Angle and Polarity in Alkynes, Alkanes, Alkenes, and Benz.. [askfilo.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. Video: Structure and Physical Properties of Alkynes [jove.com]

- 4. the bond length of Alkanes when compared to Alkenes is [infinitylearn.com]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. McGuire Research Group [mcguirelab.mit.edu]

Theoretical and Computational Chemistry of 4-Methyl-2-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentyne, an internal alkyne with the molecular formula C₆H₁₀, presents a unique structural motif characterized by a carbon-carbon triple bond flanked by a methyl and an isopropyl group. This arrangement imparts specific steric and electronic properties that influence its reactivity and potential applications, particularly in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of this compound. While extensive experimental data is available, this document focuses on the computational approaches to understanding its molecular structure, spectroscopic properties, and reactivity. Due to a lack of specific published theoretical studies with detailed quantitative data for this compound, this guide presents established experimental data alongside representative protocols for computational analysis, offering a framework for future research.

Molecular Structure and Properties

This compound, also known as isopropylmethylacetylene, is a colorless, flammable liquid.[1] Its molecular structure features a linear alkyne core with sp-hybridized carbons, leading to a rigid geometry around the triple bond. The presence of the isopropyl group introduces significant steric hindrance, which plays a crucial role in its chemical behavior.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [3] |

| Molecular Weight | 82.14 g/mol | [3] |

| CAS Number | 21020-27-9 | [3] |

| Boiling Point | 72 °C | [4] |

| Melting Point | -110 °C | [4] |

| Density | 0.732 g/mL | [4] |

Spectroscopic Data

Spectroscopic analysis is a cornerstone for the characterization of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Table 2: Key Spectroscopic Data for this compound

| Spectrum | Key Features | Reference |

| ¹H NMR | Signals corresponding to the methyl and isopropyl protons. | [5] |

| ¹³C NMR | Signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons. | [1] |

| IR Spectrum | Characteristic C≡C stretching vibration. | [1] |

| Raman Spectrum | Provides complementary vibrational information to IR spectroscopy. | [3] |

Computational vibrational frequency calculations can aid in the assignment of experimental spectra. A representative protocol for such calculations is detailed in the following section.

Computational and Experimental Protocols

Computational Protocol for DFT Analysis of this compound

This section outlines a representative protocol for performing Density Functional Theory (DFT) calculations to determine the optimized geometry, vibrational frequencies, and thermochemical properties of this compound.

Objective: To compute the equilibrium geometry, harmonic vibrational frequencies, and standard thermodynamic properties of this compound in the gas phase.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure: Construct the 3D structure of this compound using a molecular builder.

-

Level of Theory:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for improved accuracy.

-

-

Calculation Steps:

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. This will yield the optimized bond lengths and angles.

-

Frequency Calculation: Following the optimization, perform a frequency calculation at the same level of theory. This will provide the harmonic vibrational frequencies, which can be compared to experimental IR and Raman spectra. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum.

-

Thermochemistry: The frequency calculation will also yield thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature and pressure.

-

-

Data Analysis:

-

Extract the optimized Cartesian coordinates to determine bond lengths and angles.

-

Visualize the vibrational modes to aid in the assignment of the calculated frequencies.

-

Compare the calculated thermodynamic properties with experimental values where available.

-

Caption: A general workflow for the computational analysis of this compound using DFT.

Experimental Protocol for the Hydrogenation of this compound

This protocol describes the partial hydrogenation of this compound to yield (Z)-4-methyl-2-pentene using a Lindlar catalyst.

Objective: To selectively reduce the alkyne to a cis-alkene.

Materials:

-

This compound

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Solvent (e.g., hexane (B92381) or ethanol)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Catalyst Addition: Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

-

Hydrogenation:

-

Flush the flask with hydrogen gas.

-

Maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Workup:

-

Once the reaction is complete, carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by distillation or column chromatography to isolate (Z)-4-methyl-2-pentene.

Reactivity and Reaction Mechanisms

The primary reactivity of this compound involves addition reactions across the electron-rich carbon-carbon triple bond.[2]

Hydrogenation

The hydrogenation of this compound can be controlled to yield different products depending on the catalyst used.

-

Partial Hydrogenation: Using a poisoned catalyst like Lindlar's catalyst results in the syn-addition of hydrogen, stereoselectively forming the cis-alkene, (Z)-4-methyl-2-pentene.

-

Complete Hydrogenation: In the presence of a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), the alkyne is fully reduced to the corresponding alkane, 2-methylpentane.

Caption: Reaction pathway for the hydrogenation of this compound.

Quantitative Data Summary

The following table summarizes available experimental thermochemical data for this compound. A comprehensive set of theoretically calculated data is not currently available in the literature.

Table 3: Gas Phase Thermochemistry of this compound

| Temperature (K) | Cp,gas (J/mol*K) |

| 346.00 | 148.80 |

| 400.00 | 162.70 |

| 500.00 | 189.90 |

| 600.00 | 214.30 |

| 700.00 | 235.80 |

| 800.00 | 254.60 |

| 900.00 | 271.10 |

| 1000.00 | 285.60 |

| 1100.00 | 298.40 |

| 1200.00 | 309.70 |

| 1300.00 | 319.70 |

| 1400.00 | 328.60 |

| 1500.00 | 336.50 |

| Data obtained from the NIST Chemistry WebBook.[6] |

Conclusion and Future Outlook

This compound is a molecule of interest in organic chemistry with well-defined physical properties and reactivity patterns. While experimental data is readily accessible, there is a notable gap in the availability of published theoretical and computational studies providing detailed quantitative data on its molecular structure and spectroscopic properties. The representative protocols provided in this guide offer a roadmap for researchers to conduct such computational investigations using standard methodologies like DFT. Future theoretical studies would be invaluable for complementing experimental findings and providing a deeper, atomistic understanding of the structure-property relationships of this and related internal alkynes. Such insights are crucial for the rational design of new synthetic methodologies and materials with tailored properties.

References

- 1. This compound(21020-27-9) IR Spectrum [chemicalbook.com]

- 2. Development of a universal method for vibrational analysis of the terminal alkyne C≡C stretch [ouci.dntb.gov.ua]

- 3. This compound | C6H10 | CID 140789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound(21020-27-9) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-methyl-2-pentyne. Due to a lack of specific experimental data for this compound in the reviewed scientific literature, this guide synthesizes information based on the general principles of alkyne chemistry, data from analogous compounds, and established methodologies for studying thermal decomposition. The content herein is intended to provide a robust framework for researchers and professionals to understand, predict, and experimentally approach the thermal behavior of this compound.

Introduction to this compound

This compound, an internal alkyne with the chemical formula C₆H₁₀, is a valuable intermediate in organic synthesis. Its structure, featuring a carbon-carbon triple bond between the second and third carbon atoms and a methyl branch at the fourth position, influences its reactivity and physical properties. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental setups and ensuring safe laboratory practices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| Boiling Point | 71-73 °C |

| Density | 0.711 g/mL at 25 °C |

| Flash Point | -12 °C |

| Decomposition Temperature | No data available |

Thermal Stability and Decomposition

General Stability of Internal Alkynes

Internal alkynes, such as this compound, are generally more thermodynamically stable than their terminal alkyne isomers. This increased stability is attributed to hyperconjugation, where the sigma bonds of the adjacent alkyl groups donate electron density to the pi system of the alkyne, delocalizing the electron density and lowering the overall energy of the molecule.

Expected Decomposition Pathways

The thermal decomposition of hydrocarbons like this compound at high temperatures typically proceeds through complex mechanisms that can include:

-

Radical Chain Reactions: Initiation through homolytic cleavage of the weakest C-C or C-H bonds, followed by propagation steps involving hydrogen abstraction and beta-scission, and termination through radical recombination.

-

Isomerization: Rearrangement to other isomeric structures, such as allenes or other alkynes, which may have different thermal stabilities.

-

Concerted Molecular Reactions: Pericyclic reactions, such as retro-ene reactions, although less common for simple alkynes, can sometimes occur.

The primary decomposition products would likely be a mixture of smaller, more stable hydrocarbons such as methane, ethane, ethylene, acetylene, and propene, along with various radical species.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical and spectrometric techniques would be employed. The following sections detail the generalized experimental protocols for these key methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidation.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as decomposition, to determine if the process is exothermic or endothermic and to identify the onset temperature.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

Exothermic or endothermic peaks in the resulting thermogram indicate thermal events such as decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of this compound at a specific temperature.

Methodology:

-

A small amount of the sample is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column.

-

The products are separated based on their boiling points and affinity for the column's stationary phase.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Predicted Decomposition Pathway and Kinetics

In the absence of experimental data, a plausible decomposition pathway for this compound can be predicted to be initiated by C-C bond cleavage, which is generally the weakest bond in such molecules. The activation energy for such a process would likely be in the range of other small hydrocarbons, but a precise value would require experimental determination or high-level computational modeling.

Conclusion and Recommendations

While this compound is expected to exhibit thermal stability typical of an internal alkyne, there is a clear need for experimental investigation to quantify its decomposition temperature, kinetic parameters, and product distribution. Researchers working with this compound at elevated temperatures are strongly advised to conduct a thorough thermal analysis using the methodologies outlined in this guide. Such studies will not only ensure safer handling and process design but also contribute valuable data to the broader scientific community. It is recommended to start with TGA and DSC to establish the decomposition onset temperature, followed by Py-GC-MS to identify the resulting products.

An In-depth Technical Guide to the Solubility of 4-Methyl-2-pentyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-2-pentyne, a nonpolar alkyne of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, general principles, and provides a detailed, generalized experimental protocol for determining its solubility.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. As a nonpolar hydrocarbon, it is expected to be readily soluble in other nonpolar organic solvents. Its solubility in polar solvents is anticipated to be significantly lower. Factors influencing its solubility include the polarity of the solvent, temperature, and the presence of any functional groups that could engage in intermolecular interactions. This compound's structure, dominated by carbon-carbon and carbon-hydrogen bonds, results in weak van der Waals forces as the primary mode of intermolecular interaction.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | Similar nonpolar nature and reliance on van der Waals forces promote miscibility. |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Nonpolar characteristics align, facilitating dissolution. |

| Ethers | Diethyl Ether, THF | High / Miscible | Ethers have low polarity and can effectively solvate nonpolar compounds. |

| Halogenated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents have sufficient nonpolar character to dissolve hydrocarbons. |

| Ketones | Acetone | Moderate to High | Acetone has a polar functional group but also significant nonpolar character, allowing for some solubility. |

| Alcohols | Ethanol, Methanol | Low to Moderate | The polarity and hydrogen-bonding capabilities of alcohols limit the solubility of nonpolar compounds. |

| Polar Aprotic | DMSO, DMF | Very Low | The high polarity of these solvents makes them poor solvents for nonpolar hydrocarbons. |

| Water | Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for nonpolar this compound. |

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a generalized yet detailed methodology for the quantitative determination of the solubility of a liquid analyte like this compound in a liquid solvent. This protocol is based on the standard "shake-flask" method, a reliable and widely used technique.

Objective: To determine the concentration of this compound in a specific organic solvent at saturation (i.e., its solubility) at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Calibrated gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., NMR)

-

Volumetric flasks, pipettes, and syringes

-

Glass vials with airtight septa

Procedure:

-

Preparation of a Saturated Solution:

-

In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Securely seal the vials to prevent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation. The denser phase will settle at the bottom.

-

-

Sampling:

-

Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe. It is crucial to avoid disturbing the interface and drawing any of the undissolved this compound phase.

-

Immediately transfer the aliquot to a volumetric flask and dilute with the pure solvent to a known volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample aliquot using a calibrated GC-FID or other suitable analytical method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

-

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for predicting and experimentally determining the solubility of this compound.

An In-depth Technical Guide to the Commercial Availability and Purity of 4-Methyl-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Methyl-2-pentyne (CAS No. 21020-27-9), a crucial building block in various fields of chemical synthesis. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality material and implementing robust analytical methods for purity verification.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, catering to both research and development as well as pilot-scale manufacturing needs. The purity of commercially available this compound is generally high, with most suppliers offering grades of 96% or greater.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, purity, and packaging may vary, and it is recommended to consult the respective supplier's website for the most current information.

| Supplier | Stated Purity | Available Quantities |

| Thermo Scientific (Alfa Aesar) | ≥97% | 1 g, 5 g, 25 g |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | 5 mL, 25 mL |

| GFS Chemicals | 97% | 10 g, 50 g |

| Sigma-Aldrich | 96% | 5 g, 25 g |

Analytical Methods for Purity Determination

The purity of this compound is most commonly determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and the identification of impurities.

Gas Chromatography (GC)

Gas chromatography is the industry standard for assessing the purity of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Understanding the potential impurities is critical for developing a robust analytical method and for interpreting chromatograms. Given the common synthetic routes to this compound, which often involve the dehydrohalogenation of a dihalide precursor, potential impurities may include:

-

Isomers: 4-Methyl-1-pentyne, 2-Methyl-2-pentene, and other isomeric C6 hydrocarbons.

-

Starting Materials: Unreacted halogenated precursors.

-

Solvent Residues: Residual solvents from the synthesis and purification process (e.g., hexane (B92381), diethyl ether).

This protocol provides a general method for the purity analysis of this compound. Instrument conditions may need to be optimized for specific equipment and columns.

Objective: To determine the purity of a this compound sample by GC-FID.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: A non-polar or mid-polar column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, high purity.

GC-FID Parameters:

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL (split injection) |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Vortex the solution to ensure homogeneity.

Data Analysis:

-

The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and for identifying and quantifying impurities that may not be resolved by GC.

-

CH₃-C≡: ~1.7 ppm (singlet)

-

-CH(CH₃)₂: ~2.5 ppm (septet)

-

-CH(CH₃)₂: ~1.1 ppm (doublet)

Any significant signals outside of these regions may indicate the presence of impurities.

Purification of this compound

For applications requiring higher purity than commercially available, fractional distillation is an effective method for purifying this compound. This technique separates liquids with different boiling points. This compound has a boiling point of approximately 76-78 °C.

Experimental Protocol: Fractional Distillation

Objective: To purify this compound by removing lower and higher boiling point impurities.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and a collection flask

-

Heating mantle with a stirrer

-

Thermometer

-

Boiling chips

Procedure:

-

Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Charging the Flask: Add the this compound to be purified and a few boiling chips to the round-bottom flask.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a slow, steady distillation rate. This is indicated by a ring of condensing vapor slowly ascending the column.

-

Fraction Collection:

-

Forerun: Collect the initial distillate (forerun), which will be enriched in lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound.

-

Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (76-78 °C), change the collection flask and collect the main fraction.

-

End Fraction: As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of the desired product, stop the distillation. The remaining liquid in the flask will be enriched in higher-boiling impurities.

-

-

Analysis: Analyze the purity of the collected main fraction using the GC-FID method described above.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for obtaining and verifying the purity of this compound.

Caption: Workflow for sourcing and initial purity assessment of this compound.

Caption: Experimental workflow for the purification of this compound by fractional distillation.

4-Methyl-2-pentyne: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on currently available data and should not be considered exhaustive. It is essential to consult the most recent Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before handling 4-Methyl-2-pentyne.

Introduction

This compound, also known as isopropylmethylacetylene, is an internal alkyne with the chemical formula C₆H₁₀. Its unique structural features, including a carbon-carbon triple bond, make it a valuable building block in organic synthesis and polymer chemistry. This guide provides in-depth information on the safety, handling, storage, and key experimental protocols related to this compound to ensure its safe and effective use in a laboratory setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| CAS Number | 21020-27-9 | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 71-73 °C (lit.) | |

| Melting Point | -110 °C | |

| Density | 0.711 g/mL at 25 °C (lit.) | |

| Flash Point | -18.5 °C | |

| Vapor Pressure | 140.9 mmHg at 25 °C | |

| Refractive Index | n20/D 1.407 (lit.) | |

| Solubility | Insoluble in water | [3] |

Safety and Hazard Information